molecular formula C11H10OS B13623999 3-(Benzo[b]thiophen-3-yl)propanal

3-(Benzo[b]thiophen-3-yl)propanal

Cat. No.: B13623999
M. Wt: 190.26 g/mol
InChI Key: QRUNYWVFXJQVJD-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)propanal is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their unique structural features, which include a fused benzene and thiophene ring. This particular compound has a propanal group attached to the third position of the benzo[b]thiophene ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-3-yl)propanal can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with propanal under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzo[b]thiophen-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

    Oxidation: 3-(Benzo[b]thiophen-3-yl)propanoic acid.

    Reduction: 3-(Benzo[b]thiophen-3-yl)propanol.

    Substitution: Various substituted benzo[b]thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)propanal has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the propanal group.

    3-(Benzo[b]thiophen-3-yl)propanoic acid: The oxidized form of 3-(Benzo[b]thiophen-3-yl)propanal.

    3-(Benzo[b]thiophen-3-yl)propanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)propanal

InChI

InChI=1S/C11H10OS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-8H,3-4H2

InChI Key

QRUNYWVFXJQVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCC=O

Origin of Product

United States

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